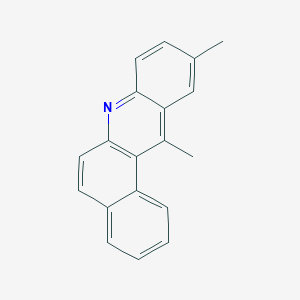

Dimethyl-10,12-benz(a)acridine

Description

Structure

3D Structure

Properties

CAS No. |

1031-76-1 |

|---|---|

Molecular Formula |

C19H15N |

Molecular Weight |

257.3 g/mol |

IUPAC Name |

10,12-dimethylbenzo[a]acridine |

InChI |

InChI=1S/C19H15N/c1-12-7-9-17-16(11-12)13(2)19-15-6-4-3-5-14(15)8-10-18(19)20-17/h3-11H,1-2H3 |

InChI Key |

WMDJGDIOACZPGT-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |

Canonical SMILES |

CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |

Other CAS No. |

1031-76-1 |

Synonyms |

10,12-dimethylbenz(a)acridine dimethyl-10,12-benz(a)acridine |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Dimethyl 10,12 Benz a Acridine

Chemo- and Regioselective Synthesis Approaches for Dimethyl-10,12-benz(a)acridine

The precise placement of the dimethyl substituents on the benz(a)acridine framework necessitates synthetic methods that exhibit high levels of chemo- and regioselectivity. Key approaches include multi-component reactions and intramolecular cyclization pathways, often guided by the choice of catalyst.

Multi-component Reaction Strategies for this compound

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single pot. researchgate.netresearchgate.netacs.org For the synthesis of acridine (B1665455) derivatives, MCRs typically involve the condensation of an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound. acs.org In the context of this compound, a plausible MCR strategy would involve the reaction of a suitably substituted naphthylamine, an appropriate aldehyde, and a diketone. The regioselectivity, determining the final positions of the methyl groups, is dictated by the substitution pattern of the initial reactants.

One-pot syntheses of related benzo[c]acridine derivatives have been successfully achieved through the three-component condensation of aromatic aldehydes, 1-naphthylamine, and dimedone. researchgate.netscielo.org.mx These reactions are often carried out under solvent-free conditions or in environmentally benign solvents like ethanol (B145695) or water, aligning with the principles of green chemistry. researchgate.netrsc.org The use of microwave irradiation has also been shown to accelerate these reactions and improve yields. beilstein-journals.org

Intramolecular Cyclization Pathways and Precursor Design for this compound

Intramolecular cyclization represents a powerful strategy for the construction of the acridine core. This approach relies on the careful design of a precursor molecule containing all the necessary atoms, which then undergoes a ring-closing reaction. A common method involves the Friedländer annulation, which is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. pharmaguideline.com

For the targeted synthesis of this compound, a precursor could be designed to undergo an acid-mediated cycloisomerization. researchgate.net This would typically involve a diarylamine intermediate that is strategically substituted to ensure the desired regiochemical outcome of the cyclization. Rhodium(III)-catalyzed C-H amination followed by intramolecular electrophilic aromatic substitution offers another sophisticated pathway to acridines. nih.gov This cascade process allows for the precise placement of substituents on both aromatic rings. nih.gov

The synthesis of related acridine derivatives has also been achieved through the cyclization of intermediates formed from the reaction of Morita-Baylis-Hillman acetates of 2-chloro-quinoline-3-carbaldehydes with active methylene (B1212753) compounds. researchgate.net The choice of the active methylene compound can influence the final product, leading to either linearly or angularly fused systems. rsc.org

Catalytic Systems and Their Influence on this compound Formation

The choice of catalyst is paramount in directing the chemo- and regioselectivity of acridine synthesis. Both homogeneous and heterogeneous catalysts have been employed. For instance, sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous solid acid catalyst, has been used effectively in the one-pot synthesis of benzo[c]acridine derivatives. researchgate.netscielo.org.mx This heterogeneous catalyst can be easily recovered and reused, offering a green and efficient option. bohrium.com

Other catalytic systems include:

Lewis acids: Zinc chloride is traditionally used in the Bernthsen acridine synthesis, which involves the condensation of diphenylamine (B1679370) with carboxylic acids. pharmaguideline.com

Brønsted acids: p-Toluenesulfonic acid (PTSA) has been used to catalyze the microwave-assisted reaction of 9-chloroacridine (B74977) derivatives with diamines. rsc.org

Metal catalysts: Rhodium(III) complexes have been shown to be effective for the synthesis of acridines via a cascade of C-H amination and cyclization. nih.gov Palladium catalysts are employed in cross-coupling reactions to build precursors for subsequent cycloisomerization. researchgate.net

Ionic liquids and deep eutectic solvents: These have been explored as alternative reaction media and catalysts, promoting more sustainable synthetic protocols. ua.es

The catalyst can influence the reaction mechanism, for example, by protonating a carbonyl group to create a more reactive species, thereby facilitating the initial condensation steps in MCRs. scielo.org.mx

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing synthetic routes and controlling product formation. This involves studying the kinetics and thermodynamics of the reaction pathways and utilizing analytical techniques to identify intermediates.

Kinetic and Thermodynamic Profiling of Synthetic Pathways

The formation of acridine derivatives through MCRs is often a multi-step process. A key debate in the mechanism of the three-component reaction of an amine, aldehyde, and dione (B5365651) has been whether it proceeds via a Knoevenagel adduct or a Michael adduct. Recent studies suggest that the reaction may proceed through the formation of a Michael adduct, which then reacts with the amine. acs.org

Spectroscopic and Chromatographic Techniques in Mechanistic Analysis (e.g., NMR, LC-MS)

The elucidation of reaction mechanisms heavily relies on modern analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural characterization of starting materials, intermediates, and final products. researchgate.netacs.org For example, in the synthesis of thiazolo[5,4-a]acridine derivatives, ¹H and ¹³C NMR were used to unambiguously determine the angularly fused ring system. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring the progress of a reaction and identifying transient intermediates. For example, in the Rh(III)-catalyzed synthesis of phenazines (structurally related to acridines), LC-MS was used to detect a diarylamine intermediate. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the synthesized molecules, confirming the formation of the desired product. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural proof of the synthesized compounds and can offer insights into their three-dimensional arrangement.

By combining these techniques, a detailed picture of the reaction pathway can be constructed, enabling chemists to refine synthetic strategies for this compound and related compounds.

Scientific Literature Lacks Detailed Synthesis and Derivatization Data for this compound

Despite its mention in toxicological and biological studies, a comprehensive review of publicly available scientific literature reveals a significant gap in the documented synthetic and derivatization strategies specifically for the chemical compound this compound.

General synthetic routes for the broader class of benz(a)acridines often involve multi-component condensation reactions. For instance, the synthesis of related structures like 10,10-dimethyl-7-phenyl-9,10,11,12-tetrahydrobenzo[c]acridin-8-one derivatives can be achieved through one-pot reactions of aromatic aldehydes, dimedone, and 1-naphthylamine. However, specific reaction conditions, catalysts, and mechanistic details for the targeted synthesis of this compound remain elusive in the current body of scientific literature.

Similarly, information regarding the derivatization of the this compound core structure is not specifically described. Research on related benz(a)acridine compounds explores functionalization at various positions. For example, studies on other acridine derivatives detail the introduction of functional groups through reactions like chlorination, oxidation, reduction, and nucleophilic substitution. These modifications are aimed at altering the compound's electronic properties, biological activity, or solubility. However, direct application and detailed findings of such strategies on the this compound scaffold have not been reported.

The absence of dedicated research on the synthesis and derivatization of this compound means that discussions on functionalization at its peripheral positions or structural modifications to its acridine and benzene (B151609) moieties would be purely speculative. Authoritative, scientifically vetted data, including detailed research findings and data tables for this specific compound, are not present in the available literature.

Therefore, a detailed article adhering to the requested structure, focusing exclusively on the advanced synthetic methodologies and derivatization of this compound, cannot be generated at this time due to the lack of specific and sufficient primary research data.

Computational Chemistry and Theoretical Investigations of Dimethyl 10,12 Benz a Acridine

Quantum Chemical Characterization of Dimethyl-10,12-benz(a)acridine

The electronic structure of this compound is central to its reactivity and photophysical properties. Calculations, often performed using Density Functional Theory (DFT), map the distribution of electrons across the molecule and determine the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.orglatrobe.edu.au The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's electronic transitions and stability. mdpi.com

In acridine (B1665455) derivatives, the π-conjugated system extends across the fused rings. researchgate.net The introduction of two electron-donating methyl groups at the 10 and 12 positions is expected to increase the electron density of the aromatic system and raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap compared to the unsubstituted benz(a)acridine parent molecule. This modulation of the electronic properties is crucial for applications such as in organic light-emitting diodes (OLEDs), where related dimethyl-dihydrobenzo[a]acridine structures have been investigated as deep-blue emitters. rsc.org Theoretical studies on similar substituted tetrahydroacridines show that the HOMO is typically distributed over the entire π-system, while the LUMO is also delocalized, with significant contributions from the central acridine core. beilstein-journals.org The calculated energy gap for related compounds indicates the potential for charge transfer interactions, which are fundamental to their biological and material science applications. mdpi.com

| Compound/Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Acridine (DFT) | -5.9 | -1.5 | 4.4 |

| 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine (DFT/B3LYP) | -5.87 | -2.11 | 3.76 |

| bis(acridine)–2,4-dihydroxybenzaldehyde (DFT) | -4.964 | -2.530 | 2.434 |

| 8,16-dioctyloxybenzo[h]benz ontosight.aiacs.orgacridino[2,1,9,8-klmna]acridine (DFT) | -5.2 | -3.2 | 2.0 |

Determining the most stable three-dimensional structure of this compound is achieved through molecular geometry optimization. This computational process systematically alters the molecule's geometry to find the lowest energy conformation. aps.org For polycyclic aromatic systems like benz(a)acridines, the core structure is expected to be largely planar. rsc.org

Theoretical calculations using semi-empirical methods like AM1 and higher-level DFT have been applied to related benz(a)acridine structures to determine their optimized geometries. researchgate.net These studies confirm the planarity of the fused ring system, which is crucial for its ability to intercalate with DNA. rsc.org For this compound, the primary conformational flexibility would arise from the rotation of the two methyl groups attached to the aromatic core. The energy barrier for this rotation is typically low, allowing for free rotation at room temperature. Single-crystal X-ray analysis of closely related derivatives, such as 12,12-dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridine-3-carbonitrile (BACN), confirms the presence of a large, rigid, and planar structure, which is consistent with theoretical predictions. rsc.org

| Geometric Parameter | Predicted Value/Characteristic |

|---|---|

| Ring System Planarity | Largely planar, with minor deviations possible |

| Methyl Group Conformation | Low rotational energy barrier around C-CH₃ bonds |

| C-C Bond Lengths (Aromatic) | ~1.39 - 1.43 Å, indicative of aromatic character |

| C-N Bond Lengths (in pyridine (B92270) ring) | ~1.33 - 1.37 Å |

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. acs.org This property can be quantified using various computational indices, including the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, and Nucleus-Independent Chemical Shifts (NICS), which measures magnetic shielding at the center of a ring.

Studies on the parent acridine molecule and its benzo-annelated derivatives show that the mode of fusion of additional benzene (B151609) rings (linear vs. angular) significantly influences the local aromaticity of the central nitrogen-containing ring. acs.org For benz(a)acridine, an angular fusion is present. Theoretical studies indicate that upon replacing a carbon atom with nitrogen in an aromatic system, the aromaticity of the nitrogen-containing ring often increases. scielo.br The individual rings within the this compound structure will therefore possess different degrees of aromaticity. The terminal benzene rings are expected to have high aromatic character, while the aromaticity of the central rings is modulated by the presence of the nitrogen heteroatom and the fusion pattern. The electron-donating methyl groups would cause minor perturbations to the electron delocalization but are not expected to fundamentally alter the aromatic nature of the core structure.

| Molecule | Ring | HOMA Index |

|---|---|---|

| Benzene | A | 1.000 |

| Acridine | Benzene Ring (A) | 0.952 |

| Pyridine Ring (B) | 0.994 |

Molecular Dynamics Simulations and Conformational Flexibility of this compound

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.org MD simulations model the movements of atoms and bonds by solving Newton's equations of motion, providing insights into the conformational flexibility and intermolecular interactions of this compound in various environments, such as in solution.

For a rigid molecule like this compound, MD simulations can confirm the planarity of the fused ring system and analyze subtle motions like ring puckering. The primary focus of such simulations would be to characterize the rotational dynamics of the C10- and C12-methyl groups. rsc.org Furthermore, MD simulations are invaluable for studying how the molecule interacts with its surroundings. For instance, simulating the compound in a water box can reveal how it is solvated and whether specific interactions, like hydrogen bonding with the nitrogen atom, occur. In the context of biological interactions, MD simulations can validate the stability of a docked pose, for example, showing how this compound remains stably intercalated within a DNA double helix over time. ijpsjournal.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives: Theoretical and Predictive Models

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. diva-portal.org Theoretical SAR models use computational descriptors to predict the activity of novel compounds. For acridine derivatives, SAR studies are crucial for optimizing their properties as therapeutic agents. rsc.org

Computational models reveal that both electronic properties and steric bulk are important factors. acs.org The planar acridine core is essential for DNA intercalation, a common mechanism of action. rsc.org The nature and position of substituents on this core modulate the activity.

Electronic Effects : Studies on various acridine derivatives show that electron-donating groups can lead to more effective DNA interaction compared to other derivatives. rsc.org The two methyl groups in this compound are weakly electron-donating, which could influence its binding affinity to biological targets.

Steric Effects : SAR studies of other acridine-based compounds have shown that large, bulky substituents can lead to a loss of activity, likely by hindering the molecule's approach to its target site (e.g., the DNA intercalation pocket). acs.org The methyl groups are relatively small, suggesting they may not pose a significant steric hindrance.

Quantitative Structure-Activity Relationship (QSAR) models can be built using calculated properties (e.g., HOMO/LUMO energies, molecular volume, hydrophobicity) to create a mathematical model that predicts biological activity, guiding the synthesis of more potent and selective derivatives. diva-portal.orgmdpi.com

| Substituent Type/Position | General Effect on Biological Activity (e.g., Cytotoxicity) | Probable Rationale |

|---|---|---|

| Electron-donating groups | Can increase activity rsc.org | Enhances electronic interactions with DNA rsc.org |

| Electron-withdrawing groups | Variable; can increase or decrease activity depending on position mdpi.com | Alters charge distribution and binding affinity |

| Bulky substituents | Often decreases activity acs.org | Steric hindrance at the binding site acs.org |

| Unsubstituted Core | Generally less potent than optimized substituted derivatives | Substituents fine-tune binding and pharmacokinetic properties |

In Silico Modeling of this compound Interactions with Biological Macromolecules

In silico modeling, particularly molecular docking, is a powerful technique to visualize and evaluate how a small molecule like this compound might bind to a biological target. ijpsjournal.com For acridine derivatives, the primary targets investigated are DNA and topoisomerase enzymes, which are critical for cell replication and are often targeted in cancer therapy. rsc.orgresearchgate.net

Experimental evidence on the parent compound, this compound, shows that it inhibits DNA and RNA synthesis, pointing towards an interaction with the machinery of nucleic acid replication. nih.gov Molecular docking simulations can model the intercalation of the planar benz(a)acridine ring system between the base pairs of a DNA double helix. These models help to identify the preferred binding orientation and calculate a binding affinity score. The simulation would likely show the fused aromatic rings stacked between DNA bases via π-π interactions, while the methyl groups would reside in the major or minor groove, potentially influencing the binding specificity and strength.

Furthermore, docking studies can model the binding of this compound into the active site of topoisomerase I or II. researchgate.net In these scenarios, the acridine derivative interferes with the enzyme's ability to cleave and reseal DNA, leading to cell cycle arrest. researchgate.net Such in silico models are instrumental in generating hypotheses about the mechanism of action and can guide the design of derivatives with improved inhibitory potential against these crucial cellular targets. ijpsjournal.com

DNA Intercalation and Groove Binding Predictions (e.g., Molecular Docking, MD Simulations)

The primary mechanism by which many acridine derivatives exert their biological effects is through interaction with DNA. researchgate.netnih.gov Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting how a molecule like this compound would bind to the DNA double helix. These methods can distinguish between two primary modes of non-covalent binding: intercalation and groove binding. daneshyari.com

Molecular Docking simulations predict the preferred orientation of a ligand when bound to a receptor, in this case, a DNA molecule. For acridine derivatives, the planar aromatic core is well-suited to slide between the base pairs of the DNA helix (intercalation), leading to a distortion and unwinding of the DNA structure. researchgate.net Alternatively, the molecule can fit into the major or minor grooves of DNA, stabilized by hydrogen bonds, electrostatic, and hydrophobic interactions. daneshyari.combeilstein-journals.org The substitution pattern on the acridine ring, such as the dimethyl groups in this compound, significantly influences the binding mode and affinity. For instance, studies on other substituted acridones have shown that electron-donating groups can enhance DNA interaction. iajpr.com Molecular docking studies on various acridine compounds consistently show favorable binding energies, indicating stable complex formation with DNA. iajpr.com

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the binding event. Following an initial docking pose, MD simulations can model the behavior of the ligand-DNA complex over time in a simulated physiological environment. These simulations can confirm the stability of the predicted binding mode, reveal conformational changes in both the DNA and the ligand, and detail the specific atomic interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. researchgate.net For example, simulations of a bis-acridine compound with a DNA hexamer predicted a preference for binding through the minor groove with a specific orientation of the chromophores. researchgate.net

Table 1: Predicted DNA Binding Characteristics for Acridine Derivatives (Illustrative Data) This table presents typical data obtained for various acridine derivatives from computational and experimental studies, illustrating the type of results expected from an analysis of this compound.

| Acridine Derivative | Predicted Binding Mode | Key Interactions | Calculated Glide Score (kcal/mol) | Experimental Binding Constant (Kb) (M-1) | Reference |

|---|---|---|---|---|---|

| Methyl-Substituted Acridone | Intercalation | π-σ, Hydrogen Bond | -8.80 | Not Reported | iajpr.com |

| 9-N,N-dimethylaniline decahydroacridinedione (DMAADD) | Major Groove & Intercalation | Stacking between bases | Not Reported | (3.3 ± 0.2) x 105 | researchgate.net |

| 3,9-disubstituted acridines | Intercalation | Hydrophobic forces | Not Reported | 2.81–9.03 × 104 | nih.gov |

| Acridine N-acylhydrazone (-F substituted) | Intercalation | π-π stacking | Not Reported | 3.18 × 103 | nih.gov |

Protein Binding Site Predictions (e.g., Cytochrome P450 Enzymes, DNA Repair Enzymes)

Besides direct DNA binding, the biological effects of xenobiotics like this compound are heavily influenced by their interactions with proteins, particularly metabolic enzymes and those involved in DNA maintenance.

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily of enzymes is central to the metabolism of most drugs and foreign compounds. frontiersin.org These enzymes can detoxify substances but can also activate them into more potent carcinogens. Computational models are used to predict whether a compound will act as a substrate or an inhibitor for a specific CYP isoform (e.g., CYP1A1, CYP1A2, CYP1B1). frontiersin.orgacs.org Docking studies can place this compound into the active site of a CYP enzyme, identifying key amino acid residues that interact with the ligand and predicting its metabolic stability and potential drug-drug interactions. biorxiv.org For example, research on dibenz[a,h]acridine (B14076) has shown that P450 1A1 and 1B1 are involved in its metabolism, and computational studies help elucidate the regioselectivity of these enzymatic reactions. acs.org

DNA Repair and Topology-Modulating Enzymes: Acridine derivatives are well-known inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. rsc.orgmdpi.com By intercalating into DNA, acridines can stabilize the transient DNA-topoisomerase cleavage complex, leading to permanent DNA strand breaks and cell death. acs.org Molecular docking is used extensively to predict how these compounds fit into the enzyme-DNA complex. acs.org Simulations can reveal interactions with specific amino acid residues in the enzyme's active site and the DNA bases, explaining the mechanism of enzyme poisoning. acs.org

Table 2: Potential Protein Targets for Acridine Derivatives and Relevant Computational Methods This table illustrates key protein families that are known to interact with acridine compounds and the computational tools used to investigate these interactions.

| Protein Target Class | Specific Example(s) | Predicted Role of Acridine | Computational Method | Reference |

|---|---|---|---|---|

| Cytochrome P450 Enzymes | CYP1A1, CYP1A2, CYP1B1 | Substrate, Inhibitor | Molecular Docking, Hybrid ML Models | frontiersin.orgacs.orgbiorxiv.org |

| DNA Topoisomerases | Topoisomerase I, Topoisomerase II | Inhibitor (Poison) | Molecular Docking, MD Simulations | rsc.orgmdpi.comacs.org |

| DNA Repair Enzymes | Not specified in results | Inhibitor | Molecular Docking | researchgate.net |

| Human Serum Albumin (HSA) | HSA (Sudlow site I) | Binding/Transport | Fluorescence Quenching, Docking | nih.gov |

Binding Free Energy Calculations and Identification of Interaction Hotspots

To move beyond predictive poses and obtain a quantitative measure of binding affinity, computational chemists employ binding free energy calculations. These methods provide a more accurate estimate of the stability of the ligand-receptor complex than simple docking scores.

Identification of Interaction Hotspots: By analyzing the results of MD simulations and free energy calculations, researchers can identify "interaction hotspots"—specific amino acid residues or DNA base pairs that contribute most significantly to the binding affinity. For instance, π-π stacking interactions between the acridine's aromatic rings and DNA bases or aromatic amino acid side chains (like Phenylalanine or Tryptophan) are often critical. rsc.org Hydrogen bonds between substituents on the acridine ring and the DNA backbone or protein residues also play a crucial stabilizing role. researchgate.net Identifying these hotspots is essential for understanding the mechanism of action and for the rational design of new derivatives with improved potency and selectivity. csic.es

Molecular Mechanisms of Interaction and Biological Activity of Dimethyl 10,12 Benz a Acridine in Vitro and Mechanistic Focus

DNA Adduct Formation and Repair Pathways Induced by Dimethyl-10,12-benz(a)acridine (In Vitro Models)

Comprehensive studies detailing the specific nature of DNA adducts formed by this compound, the influence of DNA sequence on their formation, and the subsequent cellular repair mechanisms are not sufficiently documented in scientific literature to provide a detailed analysis.

Characterization of Covalent DNA Adducts (e.g., Specific Nucleobase Modifications)

There is a lack of specific data identifying the exact covalent DNA adducts formed by this compound, including which nucleobases (adenine, guanine, cytosine, or thymine) are targeted and the precise chemical structure of these modifications.

Influence of DNA Sequence and Structure on Adduct Formation by this compound

Information regarding whether the formation of DNA adducts by this compound is influenced by specific DNA sequences (e.g., GC-rich regions) or secondary structures (e.g., hairpins, quadruplexes) is not available in the reviewed literature.

Enzymatic Repair Mechanisms in Response to this compound-DNA Adducts (e.g., Nucleotide Excision Repair)

While it is generally understood that bulky DNA adducts are often repaired by the Nucleotide Excision Repair (NER) pathway, specific experimental evidence demonstrating the activation and role of NER or other DNA repair pathways in response to adducts formed by this compound is not described in the available research.

Molecular Basis of Genotoxicity and Mutagenicity of this compound (In Vitro/Cellular Models)

The specific molecular underpinnings of genotoxicity and mutagenicity for this compound, such as the induction of DNA strand breaks and modulation of gene expression, are not well-characterized. The broader class of acridines is known to be genotoxic, often acting as intercalating agents or, after metabolic activation, forming covalent DNA adducts that can lead to mutations and chromosomal aberrations.

Induction of DNA Strand Breaks and Chromosomal Aberrations

Modulation of Gene Expression and Epigenetic Modifications by this compound

While it has been noted that this compound can inhibit RNA synthesis, detailed studies on its impact on the expression of specific genes, such as those involved in cell cycle control, DNA repair, or apoptosis, are lacking. storkapp.me Furthermore, there is no available information on whether this compound induces epigenetic modifications like changes in DNA methylation or histone modifications.

Role of Specific Metabolites in Genotoxic Outcomes (e.g., Diol Epoxides)

The genotoxicity of benzacridines, like many polycyclic aromatic hydrocarbons, is not caused by the parent compound itself but by its metabolic activation into highly reactive intermediates. A critical step in this process is the formation of diol epoxides. Research on various benzacridine derivatives has established that "bay-region" diol epoxides are often the ultimate carcinogenic metabolites nih.govnih.gov.

The metabolic activation pathway typically involves:

Initial oxidation of the aromatic ring by cytochrome P450 enzymes to form an epoxide.

Hydration of the epoxide by epoxide hydrolase to yield a trans-dihydrodiol.

A second epoxidation by cytochrome P450 enzymes on the adjacent double bond, forming a diol epoxide.

Studies on benz(c)acridine have shown that its bay-region 3,4-diol-1,2-epoxides are highly mutagenic in bacterial and mammalian cell assays aacrjournals.org. Specifically, the trans diastereomer (isomer 2) of the bay-region diol epoxide was found to be exceptionally tumorigenic in newborn mice, supporting the concept that it is an ultimate carcinogenic metabolite of benz(c)acridine nih.gov. Similarly, for dibenz(a,h)acridine, the 10,11-diol-8,9-epoxides were found to be significantly more mutagenic than the corresponding 3,4-diol-1,2-epoxides, highlighting how the position of the nitrogen atom and the resulting diol epoxide structure influences biological activity nih.gov. For dimethylbenz[c]acridines, high mutagenicity has been noted for their 3,4-dihydrodiol derivatives, which are the precursors to the bay-region diol epoxides nih.gov.

Mechanisms of Metabolic Activation and Detoxification of Benz(a)acridine Derivatives (Non-human In Vitro/Enzymatic Studies)

The biotransformation of benzacridines is a complex process involving multiple enzyme systems that can lead to either detoxification or metabolic activation.

Cytochrome P450 (CYP) Mediated Oxidation Pathways (e.g., Specific CYP Isoforms)

Cytochrome P450 monooxygenases are the primary enzymes responsible for initiating the metabolism of benzacridines nih.gov. Studies using rat liver and lung microsomes have shown that epoxidation is a predominant metabolic pathway for both benz(a)acridine and benz(c)acridine nih.gov.

Research on more complex benzacridines has identified specific CYP isoforms involved. For dibenz(a,h)acridine, human CYP1A1 is the most effective enzyme in its metabolism, followed by CYP1B1 and CYP3A4 acs.orgnih.gov. These enzymes exhibit different regioselectivity:

Human CYP1A1 preferentially produces the DB[a,h]ACR-10,11-diol, which is the putative proximate carcinogen nih.gov.

Human CYP1B1 , in contrast, shows high regioselectivity for the 3,4-position, forming a much lower proportion of the 10,11-diol nih.gov.

Rat CYP1A1 was found to be more active than human CYP1A1 in metabolizing dibenz(a,h)acridine but showed no regioselectivity between the 10,11- and 3,4-positions acs.orgnih.gov.

Studies on 7-methylbenz(c)acridine using expressed human P450s found that CYP1A2 was most regioselective for producing the proximate carcinogen (the 3,4-dihydrodiol), while CYP3A4 showed the highest selectivity for K-region oxidation nih.gov. These findings underscore that the specific CYP isoforms present in a tissue can significantly influence whether a benzacridine is detoxified or activated into a genotoxic metabolite.

Glucuronidation and Sulfation Pathways of this compound

Specific data on the glucuronidation and sulfation of this compound or other benzacridine derivatives were not found in the literature search. However, these Phase II conjugation reactions are well-established detoxification pathways for the hydroxylated metabolites of polycyclic aromatic hydrocarbons. Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) conjugate polar metabolites (like phenols and dihydrodiols), increasing their water solubility and facilitating their excretion from the body. The Nrf2 pathway, a key regulator of cellular stress responses, controls the expression of many Phase II enzymes, including the UGT family nih.gov.

Epoxide Hydrolase Activity in this compound Metabolism

Epoxide hydrolases (EHs) are critical enzymes in the metabolic pathway of benzacridines wikipedia.org. They catalyze the hydrolysis of arene oxides formed by CYP enzymes into trans-dihydrodiols. While this is often a detoxification step that neutralizes a reactive epoxide, it is also a necessary step in the pathway of metabolic activation, as the resulting dihydrodiol can be further oxidized by CYPs to a highly mutagenic diol epoxide nih.gov.

In vitro studies on 7-methylbenz[c]acridine-5,6-oxide (a K-region oxide) demonstrated that microsomal epoxide hydrolase from both rat and human sources catalyzes its hydration. The enzyme exhibited enantioselectivity, preferentially metabolizing the 5S,6R-oxide enantiomer nih.gov. The inhibition of epoxide hydrolase in microsomal incubations with dimethylbenz[c]acridines led to a near-complete block of dihydrodiol formation and an increase in the relative amounts of phenols and oxides, confirming the enzyme's essential role in this metabolic pathway nih.gov.

Interaction of Benz(a)acridine Derivatives with Cellular Signaling Pathways (In Vitro)

Activation of Stress Response Pathways (e.g., Nrf2 Pathway)

Direct studies linking benz(a)acridine derivatives to the activation of the Nrf2 pathway were not identified in the search results. However, the Nrf2 (Nuclear factor-erythroid-2-related factor 2) pathway is a master regulator of the cellular antioxidant response and is known to be activated by oxidative stress induced by xenobiotics, including carcinogenic polycyclic aromatic hydrocarbons nih.gov.

The metabolism of benzacridines can produce reactive oxygen species (ROS), leading to oxidative stress. In response, Nrf2 is activated and translocates to the nucleus, where it coordinates the expression of a wide array of protective genes nih.gov. These include:

Phase II detoxification enzymes: such as UDP-glucuronosyltransferases and glutathione S-transferases, which help neutralize and eliminate reactive metabolites nih.gov.

Antioxidant enzymes: such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which protect the cell from oxidative damage nih.gov.

Therefore, it is mechanistically plausible that benz(a)acridine derivatives, through their metabolic processing and the generation of reactive intermediates, would activate the Nrf2 signaling pathway as a key cellular defense mechanism.

Modulation of Apoptosis and Cell Cycle Regulation (Molecular Mechanisms)

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the molecular mechanisms of action of this compound on the modulation of apoptosis and cell cycle regulation. While extensive research exists for the broader class of acridine (B1665455) derivatives and for similarly named polycyclic aromatic hydrocarbons such as 7,12-dimethylbenz[a]anthracene (DMBA), this information cannot be directly extrapolated to this compound.

The user's request for detailed, informative, and scientifically accurate content, including data tables and specific research findings on the molecular interactions of this compound with apoptotic and cell cycle pathways, cannot be fulfilled at this time due to the absence of published studies on this specific compound.

General information on related compounds suggests that acridine derivatives can induce apoptosis and cause cell cycle arrest through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes. However, without direct experimental evidence for this compound, any discussion of its specific molecular targets and mechanisms would be speculative and would not meet the required standards of scientific accuracy.

Therefore, this section cannot be completed as per the user's strict instructions to focus solely on this compound and to provide detailed, research-backed molecular mechanisms. Further experimental research is required to elucidate the specific biological activities of this compound.

Environmental Distribution, Transformation, and Analytical Methodologies for Dimethyl 10,12 Benz a Acridine

Advanced Analytical Techniques for Detection and Quantification of Dimethyl-10,12-benz(a)acridine in Complex Environmental Matrices

The detection and quantification of this compound in complex environmental matrices such as soil, water, and atmospheric particulate matter present significant analytical challenges. The typically low concentrations of this compound, combined with the presence of numerous interfering substances, necessitate the use of highly sensitive and selective analytical methodologies. Advanced techniques, primarily centered around hyphenated chromatography and sophisticated spectroscopic methods, are essential for achieving reliable and accurate results. These approaches are critically dependent on robust sample preparation and extraction procedures designed to isolate and concentrate the analyte from the sample matrix.

Hyphenated Chromatographic Methods (e.g., GC-MS, LC-MS/MS)

Hyphenated chromatography, which couples the separation power of chromatography with the detection capabilities of mass spectrometry, is the cornerstone for the analysis of trace organic contaminants like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. For azaarenes, including benz(a)acridine derivatives, GC-MS provides excellent chromatographic resolution and sensitive detection. The use of a triple quadrupole mass spectrometer (GC-MS/MS) significantly enhances selectivity by employing Multiple Reaction Monitoring (MRM). nelac-institute.orgthermofisher.com In MRM mode, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored by the third quadrupole. This process effectively filters out background noise and matrix interferences, allowing for quantification at very low levels. nelac-institute.org Direct sample introduction (DSI) is an alternative injection technique that can be used with GC-MS/MS to minimize the impact of co-extracted matrix components, such as lipids from biological tissues, which could otherwise contaminate the system. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly advantageous for compounds that are less volatile or thermally labile. researchgate.net It provides a highly specific and sensitive analytical approach for a wide range of analytes in complex environmental and biomedical samples. researchgate.netcsuohio.edu In LC-MS/MS, analytes are separated from the complex matrix components via liquid chromatography before being introduced into the mass spectrometer for unequivocal identification and quantification. researchgate.net Modern LC-MS systems, often equipped with electrospray ionization (ESI) sources, can achieve extremely high sensitivity, making them ideal for trace-level environmental analysis. rsc.org The primary advantage of LC over GC for some applications is its ability to handle polar degradation products and metabolites without the need for derivatization. researchgate.net

Table 1: Illustrative Hyphenated Chromatography Parameters for Azaarene Analysis

| Parameter | GC-MS/MS | LC-MS/MS |

|---|---|---|

| Column | 5% Phenyl / 95% Methyl Silicone (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size) |

| Oven/Column Temp. | Temperature programmed, e.g., 80°C (1 min) to 300°C at 10°C/min | Isothermal, e.g., 40°C |

| Mobile Phase | N/A (Carrier Gas: Helium) | Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | Precursor Ion (M+) → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) | Precursor Ion [M+H]+ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) |

Spectroscopic Techniques for Structural Elucidation and Quantification (e.g., Fluorescence, High-Resolution Mass Spectrometry)

While chromatographic methods provide separation and initial detection, advanced spectroscopic techniques are crucial for unambiguous structural confirmation and can also serve as highly sensitive quantification methods.

Fluorescence Spectroscopy is a powerful tool for the analysis of polycyclic aromatic compounds, including azaarenes, which often exhibit native fluorescence. rsc.org When coupled with liquid chromatography (LC), fluorescence detection offers exceptional sensitivity and selectivity. usgs.gov The technique relies on exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. By selecting unique excitation and emission wavelengths for this compound, it is possible to selectively detect it in the presence of other compounds, thereby minimizing matrix effects. This makes LC with fluorescence detection a robust method for quantifying azaarenes in aqueous samples. usgs.gov

High-Resolution Mass Spectrometry (HRMS) , using analyzers like Time-of-Flight (TOF) or Orbitrap, provides extremely high mass accuracy. This capability allows for the determination of an analyte's elemental composition from its precise mass, offering a high degree of confidence in its identification. diva-portal.org For complex environmental samples, where isobaric interferences (different compounds with the same nominal mass) are common, the ability of HRMS to resolve and accurately measure the mass of this compound is invaluable for its unequivocal identification. diva-portal.org

Sample Preparation and Extraction Methodologies from Diverse Environmental Samples

The quality of analytical data is fundamentally dependent on the effectiveness of the sample preparation and extraction steps. The primary goals are to quantitatively extract the target analyte from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental analysis.

For Water Samples , common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). usgs.gov LLE uses a water-immiscible organic solvent, such as methylene (B1212753) chloride, to partition the analyte from the aqueous phase. epa.gov SPE is often preferred due to its lower solvent consumption and potential for higher concentration factors. In SPE, the water sample is passed through a cartridge containing a solid sorbent (e.g., n-octadecyl packing material) that retains the analyte, which is then eluted with a small volume of an organic solvent. usgs.gov

For Solid and Semi-Solid Samples like soil, sediment, and atmospheric particulates, more rigorous extraction techniques are required.

Soxhlet Extraction: A classic method involving the continuous extraction of the sample with a boiling solvent (e.g., methylene chloride, hexane, acetone) over many hours. epa.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent consumption and time compared to Soxhlet. researchgate.net

Ultrasonic-Assisted Extraction (UAE): This method employs high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the sample matrix and enhancing the extraction of the analyte. researchgate.net

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net

Following extraction from solid samples, a "cleanup" step is often necessary to remove co-extracted matrix components that could interfere with subsequent analysis. This is typically achieved using column chromatography with adsorbents like silica (B1680970) or alumina.

Table 2: Comparison of Common Extraction Methods for Solid Environmental Samples

| Method | Principle | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with distilled solvent. epa.gov | Hexane, Dichloromethane, Acetone | Exhaustive extraction; well-established. | Time-consuming (hours); large solvent volume; potential for thermal degradation. epa.gov |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. researchgate.net | Toluene, Acetonitrile | Fast (minutes); low solvent consumption; automated. researchgate.net | High initial instrument cost. |

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance solvent penetration into the matrix. researchgate.net | Hexane, Acetone | Relatively fast; simple setup. | Can be less efficient than PLE or Soxhlet for some matrices. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent and sample matrix. researchgate.net | Hexane/Acetone mixtures | Very fast; reduced solvent use. | Requires specialized microwave equipment; potential for localized heating. |

Future Directions and Emerging Research Avenues for Dimethyl 10,12 Benz a Acridine

Development of Novel Integrated Computational Models for Predicting Dimethyl-10,12-benz(a)acridine Behavior

The advancement of in silico methodologies offers a powerful avenue for predicting the behavior and potential toxicity of chemical compounds, reducing the reliance on extensive and costly experimental testing. nih.govacs.orgnih.gov For this compound, the development of integrated computational models is a critical future direction. These models can encompass a range of predictive approaches, from Quantitative Structure-Activity Relationships (QSAR) to more sophisticated machine learning and deep learning algorithms. mdpi.comnih.gov

A key focus will be the development of QSAR models tailored to polycyclic aromatic nitrogen heterocycles. nih.gov These models establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity or toxicity. By analyzing congeners of this compound, researchers can identify the molecular descriptors that are most influential in determining its behavior.

Furthermore, the integration of data-driven approaches will be crucial. By creating extensive databases of heterocyclic PASs, researchers can uncover complex structure-property relationships. beilstein-journals.org These databases can be used to train machine learning models to predict various endpoints, including carcinogenicity and mutagenicity, with increasing accuracy. mdpi.comresearchgate.net The use of hybrid neural network frameworks has already shown promise in predicting the carcinogenicity of chemical mixtures and could be adapted for individual compounds like this compound. mdpi.com

These in silico tools will not only aid in prioritizing chemicals for further toxicological testing but also provide insights into the mechanisms of action by identifying key structural features associated with adverse outcomes. nih.govgardp.org

| Modeling Approach | Predicted Endpoint | Potential Application for this compound |

| QSAR | Toxicity, Carcinogenicity | Identification of key molecular descriptors influencing biological activity. |

| Machine Learning | Carcinogenicity, Mutagenicity | High-throughput screening and prediction of toxicological profiles. |

| Data-Driven Analysis | Structure-Property Relationships | Understanding how structural modifications impact physicochemical and biological properties. |

Exploration of Advanced Synthetic Routes for Isotopic Labeling and Mechanistic Probes of this compound

To elucidate the metabolic fate and mechanisms of action of this compound, the development of advanced synthetic routes for isotopic labeling is paramount. Radiolabeled compounds are invaluable tools for tracing the distribution, metabolism, and excretion of a substance within a biological system. moravek.com

Future research will likely focus on developing efficient methods for introducing isotopes such as Carbon-14 (\¹⁴C), Tritium (\³H), or radioiodine into the this compound molecule. nih.govmdpi.com The synthesis of radioiodinated acridine (B1665455) derivatives has been explored for imaging applications and could be adapted for metabolic studies. nih.gov The choice of isotope and its position within the molecule will be critical for tracking specific metabolic transformations.

A particularly promising area is the use of stable isotopes, such as Deuterium (\²H), Carbon-13 (\¹³C), and Nitrogen-15 (\¹⁵N), in combination with mass spectrometry. nih.govsilantes.com "Heavy methyl" SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is a technique that could be adapted to study protein methylation induced by exposure to this compound. nih.gov Furthermore, methods for the specific isotopic labeling of methyl groups are well-established and could be applied to the dimethyl substituents of the target compound. ckisotopes.comnih.govisotope.com

In addition to isotopic labeling, the synthesis of mechanistic probes, such as fluorescently tagged derivatives, will be instrumental in visualizing the subcellular localization and interaction of this compound with cellular components.

| Labeling/Probe Type | Purpose | Potential Application for this compound |

| Radiolabeling (\¹⁴C, \³H) | Tracing metabolic pathways and disposition | Following the molecule's fate in in vivo and in vitro systems. |

| Radioiodination | Imaging and metabolic studies | Development of probes for SPECT imaging or metabolic tracking. |

| Stable Isotope Labeling (\¹³C, \¹⁵N, \²H) | Mass spectrometry-based quantification and identification | Quantifying metabolic products and identifying protein adducts. |

| Fluorescent Probes | Visualization of subcellular localization | Imaging the distribution of the compound within cells. |

Integrative Omics Approaches in Understanding Molecular Responses to this compound in In Vitro Models (e.g., Transcriptomics, Proteomics)

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to gain a holistic understanding of the molecular responses to chemical exposures. For this compound, integrative omics approaches in in vitro models, such as human cell lines, will be crucial for deciphering its mechanisms of toxicity.

Transcriptomics, the study of the complete set of RNA transcripts, can reveal changes in gene expression patterns following exposure to this compound. nih.govnih.gov This can help identify perturbed cellular pathways and signaling networks. Studies on other PAHs have successfully used transcriptomic profiling to investigate their combined effects and to identify cancer-related pathways. nih.gov Similar approaches can be applied to understand the specific effects of this compound.

Proteomics, the large-scale study of proteins, can identify alterations in protein expression and post-translational modifications. nih.govmdpi.comnih.govmdpi.com This can provide insights into the cellular processes affected by the compound, such as oxidative stress, DNA damage response, and apoptosis. researchgate.net For instance, proteomic analysis of cells exposed to other environmental toxicants has revealed key proteins and pathways involved in the cellular stress response. mdpi.com

Metabolomics, the comprehensive analysis of metabolites, can shed light on the metabolic pathways perturbed by this compound and help identify its metabolic products. By combining these omics datasets, researchers can construct a more complete picture of the molecular events that occur following exposure to this compound.

| Omics Approach | Information Gained | Potential Insights for this compound |

| Transcriptomics | Changes in gene expression | Identification of affected signaling pathways and regulatory networks. |

| Proteomics | Alterations in protein expression and modifications | Understanding the cellular stress response and identifying protein targets. |

| Metabolomics | Changes in metabolite profiles | Elucidation of metabolic pathways and identification of biotransformation products. |

Comparative Molecular Toxicology and Mechanistic Studies with Related Benzacridine Derivatives and Other PANHs

To better understand the unique toxicological properties of this compound, comparative studies with related benzacridine derivatives and other PANHs are essential. Such studies can help to elucidate structure-activity relationships and identify the molecular features that contribute to toxicity. gardp.orgmdpi.comdrugdesign.orgresearchgate.net

A key area of investigation will be the comparative metabolism of different benzacridine isomers. For example, studies on benz(a)acridine and benz(c)acridine have shown differences in their metabolic activation by liver and lung microsomes. nih.gov Similar comparative studies involving this compound and its isomers would be highly informative. The metabolism of the related compound dibenz[a,j]acridine (B14077) has also been studied, providing a basis for comparison. nih.govsigmaaldrich.com

Furthermore, the genetic toxicology of acridines is known to be diverse, with some acting as frameshift mutagens and others forming covalent DNA adducts after metabolic activation. nih.gov Comparative studies on the mutagenicity of this compound and its analogs can help to classify its genotoxic potential. For instance, research has shown that benz[c]acridine (B1195844) is significantly less genotoxic than benz[a]acridine (B1217974) in certain test systems. uva.nl

Finally, investigating the effects of these compounds on specific cellular targets, such as topoisomerases, can reveal important mechanistic details. While some benz[c]acridine derivatives have been found to be inactive as topoisomerase poisons, certain dihydrobenz[a]acridines have shown potent activity. nih.gov Comparative mechanistic studies will be crucial for building a comprehensive toxicological profile of this compound. nih.govnih.gov

| Compound/Class for Comparison | Aspect of Comparison | Potential Findings |

| Benz(c)acridine | Metabolism, Genotoxicity | Understanding isomer-specific differences in bioactivation and DNA damage. |

| Dibenz[a,j]acridine | Metabolism | Identifying common and divergent metabolic pathways among polycyclic azaarenes. |

| Other Methylated PANHs | Structure-Activity Relationships | Determining the influence of methyl group position and number on toxicity. |

| Dihydrobenz[a]acridines | Topoisomerase Inhibition | Elucidating specific molecular targets and mechanisms of action. |

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for Dimethyl-10,12-benz(a)acridine, and how can purity be optimized?

- Methodological Answer : The synthesis of polycyclic aromatic hydrocarbons like this compound typically involves Friedel-Crafts alkylation or cyclization reactions. For purity optimization:

- Use high-purity starting materials (e.g., acridine derivatives with controlled substitution patterns).

- Employ column chromatography with silica gel and hexane/ethyl acetate gradients to isolate intermediates.

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

- Key Data :

| Parameter | Typical Value | Reference |

|---|---|---|

| Retention Time (HPLC) | 12.3 min (C18, 70% acetonitrile) | |

| ¹H NMR (CDCl₃) | δ 8.2–7.1 (aromatic protons) |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Dissolve in anhydrous DMSO or ethanol (1–10 mM stock solutions) and store at –20°C in amber vials to prevent photodegradation.

- Safety : Use Class I, Type B biological safety hoods for handling solid compounds to avoid inhalation of dust. Clean spills with HEPA-filtered vacuums, not dry sweeping .

- Stability Monitoring : Conduct periodic UV-Vis spectroscopy (λmax ~350 nm) to detect degradation products .

Q. What analytical techniques are recommended for characterizing this compound-DNA interactions?

- Methodological Answer :

- UV-Vis Titration : Monitor hypochromicity at 260 nm upon incremental DNA addition to detect intercalation.

- Fluorescence Quenching : Use ethidium bromide displacement assays to quantify binding constants (e.g., Stern-Volmer analysis) .

- Circular Dichroism (CD) : Analyze changes in DNA secondary structure (e.g., B-DNA to distorted conformations) .

Advanced Research Questions

Q. How can fluorescence properties of this compound be leveraged for intracellular tracking in chemotherapeutic studies?

- Methodological Answer :

- Confocal Microscopy : Utilize the inherent fluorescence of the acridine moiety (ex/em ~450/520 nm) to track drug localization in lysosomes.

- Lysosomal Targeting : Co-stain with LysoTracker Red to confirm colocalization. Adjust pH conditions (4.5–5.5) to enhance lysosomotropic effects .

- Quantitative Analysis : Use ImageJ or FIJI to calculate fluorescence intensity ratios between compartments .

Q. What experimental strategies address contradictions in reported DNA-binding affinities of acridine derivatives?

- Methodological Answer :

- Cross-Validation : Compare results from multiple techniques (e.g., surface plasmon resonance vs. fluorescence anisotropy) to account for method-specific biases.

- Buffer Optimization : Standardize ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions.

- Control Experiments : Include known intercalators (e.g., doxorubicin) as positive controls and non-planar analogs as negatives .

Q. How can researchers design studies to evaluate P-glycoprotein (Pgp)-mediated resistance to this compound analogs?

- Methodological Answer :

- In Vitro Models : Use Pgp-overexpressing cell lines (e.g., MDR1-transfected HEK293) and assess cytotoxicity via MTT assays with/without Pgp inhibitors (e.g., verapamil).

- Lysosomal Accumulation : Measure intracellular drug retention via flow cytometry (acridine fluorescence) after 24-hour exposure .

- Transcriptomic Analysis : Perform RNA-seq to identify upregulated efflux transporters in resistant clones .

Data Contradiction and Validation

Q. How should discrepancies in luminescence spectra between acridine derivatives and their mixtures be resolved?

- Methodological Answer :

- Spectral Deconvolution : Use software like OriginLab to subtract individual spectra (e.g., acridine and acridinium) from mixture spectra.

- Homo-Conjugation Analysis : Assign unexplained peaks (e.g., 440 nm and 470 nm) to hypothesized complexes via DFT calculations or NMR titration .

- Example Workflow :

| Step | Tool/Technique | Outcome |

|---|---|---|

| Spectral Subtraction | MATLAB or Python | Residual peak detection |

| Theoretical Modeling | Gaussian 09 (DFT) | Binding energy estimation |

Safety and Compliance

Q. What PPE and institutional protocols are mandatory for handling this compound in compliance with OSHA?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.